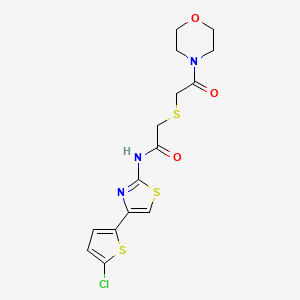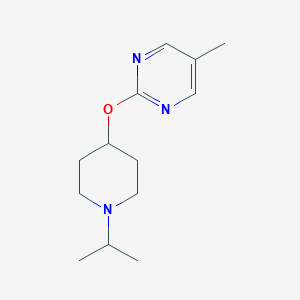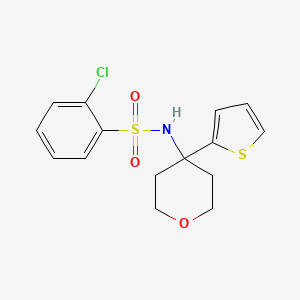
2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide, commonly known as CP-690,550, is a small molecule drug that has been developed as a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling pathways of cytokines, which are important for the immune system. CP-690,550 has been studied for its potential use in treating autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Mechanism of Action
CP-690,550 selectively inhibits 2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide, which is involved in the signaling pathways of cytokines that are important for the immune system. By inhibiting this compound, CP-690,550 reduces the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation and joint damage in autoimmune diseases.
Biochemical and physiological effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. These include a reduction in the production of pro-inflammatory cytokines, a decrease in T-cell activation, and a reduction in joint damage in animal models of rheumatoid arthritis. In clinical trials, CP-690,550 has been shown to reduce the signs and symptoms of rheumatoid arthritis and psoriasis in patients.
Advantages and Limitations for Lab Experiments
One advantage of using CP-690,550 in lab experiments is its selectivity for 2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide. This allows researchers to specifically study the role of this compound in cytokine signaling pathways. However, one limitation of using CP-690,550 is its potential off-target effects on other JAK family members, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on CP-690,550. One area of interest is the potential use of CP-690,550 in treating other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Another area of interest is the development of more selective 2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide inhibitors that can avoid off-target effects on other JAK family members. Finally, there is interest in studying the long-term safety and efficacy of CP-690,550 in patients with autoimmune diseases.
Synthesis Methods
The synthesis of CP-690,550 has been described in several research articles. The most commonly reported method involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with 4-(thiophen-2-yl)tetrahydro-2H-pyran in the presence of a palladium catalyst. The resulting intermediate is then reduced with hydrogen gas to yield CP-690,550.
Scientific Research Applications
CP-690,550 has been extensively studied for its potential use in treating autoimmune diseases. In preclinical studies, it has been shown to effectively reduce inflammation and joint damage in animal models of rheumatoid arthritis. In clinical trials, CP-690,550 has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis and psoriasis in patients.
properties
IUPAC Name |
2-chloro-N-(4-thiophen-2-yloxan-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S2/c16-12-4-1-2-5-13(12)22(18,19)17-15(7-9-20-10-8-15)14-6-3-11-21-14/h1-6,11,17H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHQOHVAORHYLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NS(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

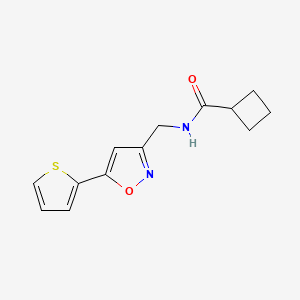
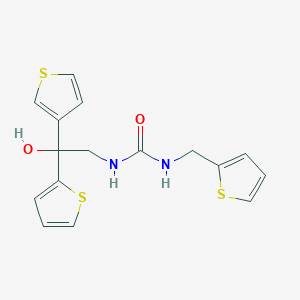
![2-[2-[(Z)-2-cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2412019.png)
![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2412020.png)
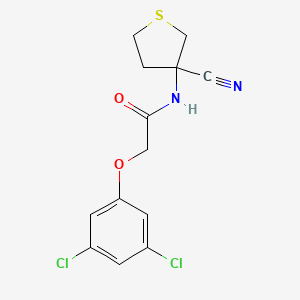
![[1-(3-Bromo-5-fluorophenyl)cyclopropyl]methanamine](/img/structure/B2412022.png)
![(Z)-4-(N,N-dibutylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2412023.png)
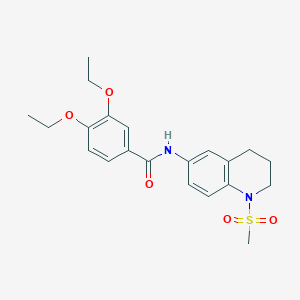
![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I)](/img/structure/B2412025.png)
![2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-benzimidazole-6-carboxylic acid](/img/structure/B2412030.png)
![2-fluoro-N-{[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}pyridine-4-carboxamide](/img/structure/B2412031.png)
![2-(4-ethylphenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2412033.png)
